(4aS,7aR)-Octahydrocyclopenta[b]morpholine
Overview
Description
“(4aS,7aR)-Octahydrocyclopenta[b]morpholine” is a morpholine derivative . Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH. This heterocycle features both amine and ether functional groups .
Synthesis Analysis
The synthesis of morpholines has seen significant advancements, particularly from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of morpholine derivatives, including “this compound”, is complex and can involve multiple conformers in the gas phase . Theoretical calculations and IR spectral analysis have been used to confirm the most stable conformers .Chemical Reactions Analysis
Morpholine can undergo a diversity of chemical reactions . Recent progress in the synthesis of morpholines and related compounds using vinyl sulfonium salts was outlined by Kerrigan . The most recent example of this approach was realized in an efficient [4+2] annulation reaction leading to products .Physical and Chemical Properties Analysis
Morpholine is a colourless, oily, hygroscopic, volatile liquid with a characteristic amine odour . It is heavier than air and, as a result, the vapour can travel a significant distance to a source of ignition and "flash back" .Scientific Research Applications
Stereoselective Formation and Rearrangement
Research on morpholinium ylides derived from copper carbenoids provides insight into the stereoselective formation and rearrangement processes. Amino diazoacetoacetates prepared from amino alcohols were subjected to copper-catalyzed carbene-transfer reaction, leading to morpholin-2-ones. This study highlights the potential of morpholinium ylides in stereoselective organic synthesis (Glaeske, Naidu, & West, 2003).
Building Blocks in Medicinal Chemistry
Bridged bicyclic morpholines are crucial building blocks in medicinal chemistry. The synthesis of bicyclic morpholine 3-oxa-6-azabicyclo[3.1.1]heptane showcases its importance as a morpholine isostere, offering similar lipophilicity to morpholine. This synthesis route begins with inexpensive materials, demonstrating the utility of morpholine derivatives in drug development (Walker, Eklov, & Bedore, 2012).
Novel Isophosphinoline Derivative
The synthesis and reactivity of a novel isophosphinoline derivative were explored through regiospecific 1,3-dipolar cycloadditions, revealing unexpected rearrangement results. This research expands the understanding of organophosphorus compound synthesis and reactivity, opening new pathways for creating phosphorus-containing heterocycles (Ruf, Dietz, & Regitz, 2000).
Bicyclic Morpholine Surrogates
The development of 3-oxa-7-azabicyclo[3.3.0]octanes as bicyclic morpholine surrogates demonstrates an innovative approach to synthesizing morpholine analogues. Utilizing [3+2] cycloaddition techniques, this research showcases the versatility of morpholine derivatives in creating complex molecular architectures (Sokolenko, Ostapchuk, Artemenko, & Grygorenko, 2017).
DNA and Protein Binding
Studies on water-soluble axially morpholine disubstituted silicon phthalocyanines explore their interaction with DNA and proteins, demonstrating significant binding affinities and photocleavage activities. This research highlights the potential of morpholine derivatives in photodynamic therapy and biotechnological applications (Barut, Demirbaş, Şenocak, Özel, & Kantekin, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Morpholine derivatives have been known to interact with various biological targets
Mode of Action
Morpholine derivatives have been shown to inhibit certain fungal enzymes, affecting fungal sterol synthesis pathways . This compound may have a similar mode of action, but further studies are required to confirm this.
Biochemical Pathways
It’s known that morpholine derivatives can disrupt the homeostasis of lysosomal ph and inactivate the lysosomal cathepsin b enzyme . This compound might affect similar pathways, but more research is needed to determine the exact biochemical pathways it influences.
Pharmacokinetics
Morpholine derivatives are known to have diverse pharmacokinetic properties
Action Environment
The action, efficacy, and stability of (4aS,7aR)-Octahydrocyclopenta[b]morpholine can be influenced by various environmental factors. For instance, pH, temperature, and the presence of other compounds can affect its activity
Biochemical Analysis
Temporal Effects in Laboratory Settings
The temporal effects of (4aS,7aR)-Octahydrocyclopenta[b]morpholine in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, have not been reported in the literature .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models . Future studies should include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Properties
IUPAC Name |
(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2/t6-,7+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHPPCBSLJVBQR-NKWVEPMBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OCCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)OCCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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